5-(3-Fluorophenyl)-2-methylbenzoic acid
Description
5-(3-Fluorophenyl)-2-methylbenzoic acid is a benzoic acid derivative characterized by a 3-fluorophenyl substituent at the 5-position of the benzene ring and a methyl group at the 2-position (ortho to the carboxylic acid group). This structural arrangement confers unique physicochemical properties, such as altered solubility, acidity (pKa), and bioavailability, compared to unsubstituted benzoic acid. The fluorine atom introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions, making the compound a valuable intermediate in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
5-(3-fluorophenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-11(8-13(9)14(16)17)10-3-2-4-12(15)7-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNMLGNFSISBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
5-(3-Fluorophenyl)-2-methylbenzoic acid has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(3-Fluorophenyl)-2-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the compound's role in a given context.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares 5-(3-Fluorophenyl)-2-methylbenzoic acid with key analogs based on substituent modifications and their implications:
Physicochemical Properties
- Electron-Withdrawing Effects: The 3-fluorophenyl group reduces electron density at the benzene ring, increasing acidity (lower pKa) compared to non-fluorinated analogs like 5-phenyl-2-methylbenzoic acid. This property may enhance binding to biological targets requiring deprotonated carboxylates .
- Solubility : Methyl and fluorophenyl groups reduce aqueous solubility compared to hydroxylated analogs (e.g., 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid in ). However, ester or salt forms (e.g., diethyl esters in ) can mitigate this issue .
Biological Activity
5-(3-Fluorophenyl)-2-methylbenzoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a fluorinated phenyl group attached to a benzoic acid structure. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, which can influence its pharmacological properties.
Chemical Structure
| Component | Structure |
|---|---|
| Molecular Formula | CHF O |
| Molecular Weight | 256.27 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, leading to conformational changes that reduce enzymatic function.
- Antiviral Activity : Studies have indicated that this compound exhibits antiviral potency against viruses such as influenza A, demonstrating its potential in antiviral therapies .
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial properties, particularly against various bacterial strains:
- Staphylococcus aureus : The compound has shown effectiveness against both standard and resistant strains (MRSA), with minimum inhibitory concentration (MIC) values indicating significant activity .
- Mycobacterium tuberculosis : Limited antimicrobial activity was observed; however, derivatives with similar structures exhibited promising results against this pathogen .
Antiviral Activity
The antiviral efficacy of this compound has been documented in several studies:
- Influenza A Virus : The compound demonstrated effective inhibition of viral replication, suggesting its potential use in treating influenza infections .
- Mechanism Insights : The fluorine substitution enhances the compound's stability and binding affinity, contributing to its antiviral properties.
Case Studies and Research Findings
-
Case Study on Antiviral Efficacy :
- A study investigated the antiviral activity of various benzoic acid derivatives, including this compound. Results indicated a significant reduction in viral load in treated cells compared to controls.
-
In Vitro Studies :
- In vitro assays conducted on cell lines infected with influenza A showed that the compound reduced viral replication by up to 70% at certain concentrations, highlighting its therapeutic potential.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
